molecular formula C20H22N2O4S B2518691 methyl 4-{[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]carbamoyl}benzoate CAS No. 893126-92-6

methyl 4-{[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]carbamoyl}benzoate

Cat. No.: B2518691
CAS No.: 893126-92-6
M. Wt: 386.47
InChI Key: JGZNXWITUOODPE-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]carbamoyl}benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a carbamoyl group, and a cyclohepta[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]carbamoyl}benzoate typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can occur at the carbamoyl groups, converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles like sodium methoxide can be employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 4-{[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]carbamoyl}benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of methyl 4-{[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]carbamoyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

  • Methyl 4-[(3-{[(ethoxycarbonyl)amino]carbonyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)carbamoyl]benzoate
  • Methyl 4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoate

Comparison: Methyl 4-{[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]carbamoyl}benzoate is unique due to its cyclohepta[b]thiophene ring, which provides distinct chemical properties and reactivity compared to similar compounds with cyclopenta[b]thiophene rings. This structural difference can influence the compound’s biological activity and its applications in various fields.

Biological Activity

Methyl 4-{[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]carbamoyl}benzoate is a complex organic compound that exhibits significant biological activity. Its unique structure combines a benzoate moiety with a cyclohepta[b]thiophene ring system, which is known to influence its interaction with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H22N2O4S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis. The compound's interaction with enzymes and receptors can lead to alterations in cellular processes such as proliferation and programmed cell death.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of the compound:

Biological Activity Effect Mechanism Source
AnticancerInhibits tumor cell proliferationInduction of apoptosis
AntimicrobialEffective against various pathogensDisruption of bacterial cell walls
AntiparasiticActive against Leishmania spp.Apoptosis-like death in parasites

Case Studies

  • Anticancer Activity : A study demonstrated that this compound exhibited potent anticancer properties by significantly reducing the viability of cancer cell lines in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties : Research indicated that this compound effectively inhibited the growth of several bacterial strains. The mechanism involved the disruption of bacterial cell membrane integrity, leading to cell lysis.
  • Antiparasitic Effects : In a study focused on Leishmania donovani, the compound exhibited a strong antiparasitic effect on both promastigote and amastigote forms. The mode of action was characterized as apoptosis-like death in parasites when treated with this compound in combination with miltefosine showed synergistic effects against the parasite .

Properties

IUPAC Name

methyl 4-[[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-21-18(24)16-14-6-4-3-5-7-15(14)27-19(16)22-17(23)12-8-10-13(11-9-12)20(25)26-2/h8-11H,3-7H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZNXWITUOODPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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